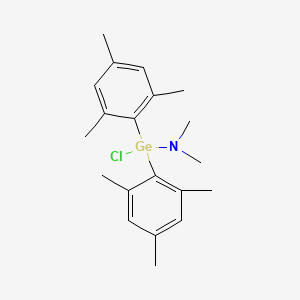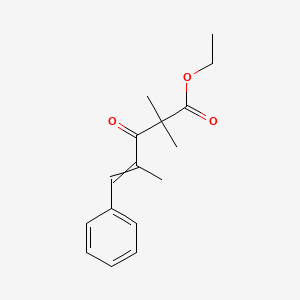![molecular formula C15H34O4Si B12582957 Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol CAS No. 602261-76-7](/img/structure/B12582957.png)
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol is an organic compound with the molecular formula C14H32O4Si It is a derivative of acetic acid and contains a tert-butyl(dimethyl)silyl group, which is commonly used as a protecting group in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine in an aprotic solvent like dichloromethane. The general reaction scheme is as follows:
-
Protection of Hydroxyl Group
- React 6-heptanol with tert-butyl(dimethyl)silyl chloride in the presence of imidazole.
- Solvent: Dichloromethane.
- Temperature: Room temperature.
- Product: 6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol.
-
Esterification
- React the protected alcohol with acetic anhydride in the presence of a catalyst such as pyridine.
- Solvent: Dichloromethane.
- Temperature: Room temperature.
- Product: this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar steps as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) in dichloromethane.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) in THF (tetrahydrofuran).
Major Products Formed
Oxidation: Formation of 6-[tert-butyl(dimethyl)silyl]oxyheptan-1-one.
Reduction: Formation of 6-[tert-butyl(dimethyl)silyl]oxyheptanol.
Substitution: Formation of 6-heptanol after removal of the silyl protecting group.
Applications De Recherche Scientifique
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the protection and deprotection of hydroxyl groups.
Biology: Utilized in the synthesis of biologically active molecules and natural products.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group protects hydroxyl groups from unwanted reactions during synthetic processes. The protection is achieved through the formation of a stable silyl ether linkage, which can be selectively cleaved under mild conditions using reagents like TBAF.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for similar protection of hydroxyl groups.
tert-Butyldiphenylsilyl chloride: Another silyl protecting group with different steric and electronic properties.
tert-Butyl acetate: An ester with similar structural features but different reactivity.
Uniqueness
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol is unique due to its specific combination of acetic acid and tert-butyl(dimethyl)silyl groups, which provide both protection and reactivity in synthetic applications. Its stability and ease of removal make it a valuable tool in organic synthesis.
Propriétés
Numéro CAS |
602261-76-7 |
|---|---|
Formule moléculaire |
C15H34O4Si |
Poids moléculaire |
306.51 g/mol |
Nom IUPAC |
acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol |
InChI |
InChI=1S/C13H30O2Si.C2H4O2/c1-12(10-8-7-9-11-14)15-16(5,6)13(2,3)4;1-2(3)4/h12,14H,7-11H2,1-6H3;1H3,(H,3,4) |
Clé InChI |
IWPFBAWPUMUXPE-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCO)O[Si](C)(C)C(C)(C)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12582877.png)

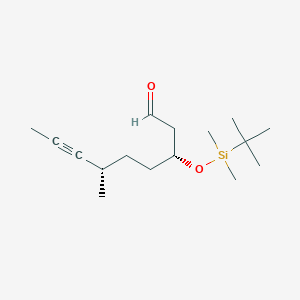
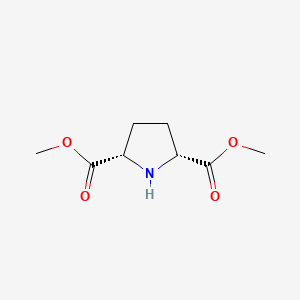
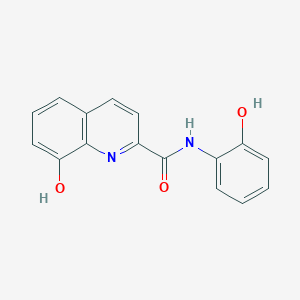
![4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate](/img/structure/B12582908.png)


![N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12582921.png)
